3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Overview
Description
3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a hydroxy group, and an oxazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via Friedel-Crafts alkylation reactions using methoxybenzene and appropriate alkylating agents.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through the reaction of an amino alcohol with phosgene or a suitable carbonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to study various biochemical processes and interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
- 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one
Uniqueness
3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is unique due to its combination of a benzodioxole moiety, hydroxy group, and oxazolidinone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c1-29-19-8-4-17(5-9-19)23-25(28,18-6-10-20(30-2)11-7-18)26(24(27)33-23)14-16-3-12-21-22(13-16)32-15-31-21/h3-13,23,28H,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJFZFRRRYKMCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC4=C(C=C3)OCO4)(C5=CC=C(C=C5)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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